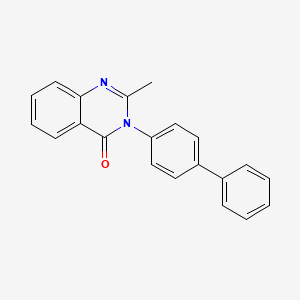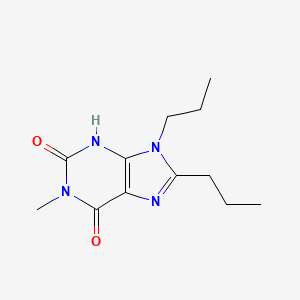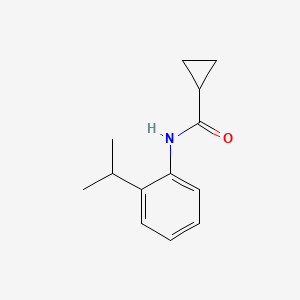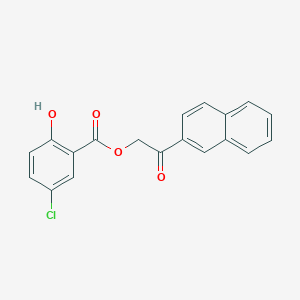![molecular formula C21H25NO3 B5749134 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5749134.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by scientists at Schering-Plough Research Institute. Since then, it has been widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes.
作用機序
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide acts as a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathway. This results in a decrease in the activity of the dopamine D1 receptor and its downstream signaling pathway.
Biochemical and Physiological Effects:
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the dopamine D1 receptor and its downstream signaling pathway. This results in a decrease in neuronal excitability and synaptic plasticity. It has also been shown to decrease the release of dopamine in the brain, which can have an impact on various physiological processes.
実験室実験の利点と制限
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide has several advantages for lab experiments. It is a selective dopamine D1 receptor antagonist, which allows for the investigation of the specific role of dopamine D1 receptors in various physiological and pathological processes. It is also relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to the use of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. It also has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the use of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide in scientific research. One area of interest is the investigation of the role of dopamine D1 receptors in various psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more selective dopamine D1 receptor antagonists, which could improve the specificity of experimental results. Finally, the use of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide in combination with other drugs or therapies could lead to new insights into the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentylcarbinol with benzoyl chloride. The final step involves the reaction of the benzoyl derivative with methylmagnesium bromide to yield N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide.
科学的研究の応用
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. For example, it has been used to study the effects of dopamine D1 receptor activation on neuronal excitability, synaptic plasticity, and learning and memory. It has also been used to investigate the role of dopamine D1 receptors in drug addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-18-11-10-17(14-19(18)25-2)21(12-6-7-13-21)15-22-20(23)16-8-4-3-5-9-16/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMHUAXSCQRSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749054.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)

![2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole](/img/structure/B5749106.png)


![4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid](/img/structure/B5749123.png)
![2-[(3-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5749126.png)
![4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749137.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)